4-n-Butylbenzophenone
Overview
Description
4-n-Butylbenzophenone is a chemical compound with the molecular formula C17H18O . It is also known by its synonyms: this compound, Methanone, (4-butylphenyl)phenyl-, and (4-Butylphenyl)(phenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 . The molecular weight is 238.33 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.33 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Electrochemical Reduction Studies
4-n-Butylbenzophenone has been studied in the context of electrochemical reduction processes. In a study by Silvester et al. (2006), reductions of nitrobenzene and 4-nitrophenol were explored using a gold microelectrode in an ionic liquid medium. This research contributes to understanding the electrochemical behaviors of nitro compounds, which can inform various industrial and environmental applications (Silvester et al., 2006).
Ultrasound-Assisted Organic Synthesis
The preparation of 1-butoxy-4-nitrobenzene from 4-nitrophenol using ultrasound irradiation was investigated by Harikumar and Rajendran (2014). This study highlights the potential for employing ultrasound in organic synthesis, offering insights into more efficient and sustainable chemical processes (Harikumar & Rajendran, 2014).
Environmental Analysis Techniques
Ye et al. (2008) developed a sensitive method for measuring various environmental phenols, including butylbenzophenone, in human milk. This research is crucial for assessing human exposure to these compounds and their potential health risks (Ye et al., 2008).
Fluorescent Probe Development
Wang et al. (2012) described the design of a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, which can discriminate thiophenols over aliphatic thiols. This probe can potentially be used in environmental and biological sciences for the sensitive detection of thiophenols in water samples (Wang et al., 2012).
Analgesic and Anti-inflammatory Applications
Research by Siddiq et al. (2022) focused on the N-(4t-Butylbenzoyl)-p-Aminophenol compound, synthesized from p-aminophenol and 4t-Butylbenzoyl chloride. The study emphasized the compound's potential as an anti-inflammatory analgesic, providing insights into its physical and chemical characteristics (Siddiq et al., 2022).
Safety and Hazards
Future Directions
The future directions of synthetic chemistry, including the study of compounds like 4-n-Butylbenzophenone, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally benign processes .
Properties
IUPAC Name |
(4-butylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWLSUFHHFWRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556627 | |
Record name | (4-Butylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55363-57-0 | |
Record name | (4-Butylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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